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Cat. No.: B107582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carbacyclin is a potent and chemically stable synthetic analog of prostacyclin (PGI2).[1][2][3]

Unlike the endogenous PGI2, which is chemically labile, carbacyclin's structure is modified by

substituting the oxygen atom in the furan ring with a methylene group, granting it significantly

greater stability.[1] This stability makes it an invaluable tool for research and a compound of

interest for therapeutic applications.[2]

Primarily, carbacyclin functions as a selective and potent agonist for the prostacyclin receptor,

also known as the IP receptor. The IP receptor is a G-protein coupled receptor (GPCR) that

plays a crucial role in various physiological processes. By mimicking the actions of PGI2,

carbacyclin elicits powerful vasodilatory effects and is a potent inhibitor of platelet

aggregation. Its biological profile is closely similar to that of prostacyclin, making it a key

compound for studying cardiovascular pharmacology, hemostasis, and thrombosis.

Chemical Structure:

IUPAC Name: (5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-

enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Molecular Formula: C₂₁H₃₄O₄
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Molecular Weight: 350.5 g/mol

Mechanism of Action and Signaling Pathways
Carbacyclin exerts its biological effects predominantly through the activation of the IP receptor.

The canonical signaling cascade is a Gs-protein coupled pathway, though evidence suggests

potential coupling to other G-proteins and secondary pathways in certain contexts.

Primary Gs-Coupled Signaling Pathway
The classical and most well-documented signaling pathway for the IP receptor involves

coupling to the stimulatory G-protein, Gs.

Receptor Binding: Carbacyclin binds to the IP receptor on the cell surface.

G-Protein Activation: This binding event induces a conformational change in the receptor,

leading to the activation of the associated heterotrimeric Gs protein. The Gs-alpha subunit

dissociates from the βγ subunits and exchanges GDP for GTP.

Adenylyl Cyclase Activation: The activated Gs-alpha subunit then binds to and activates

adenylyl cyclase (AC), a membrane-bound enzyme.

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate

(ATP) into cyclic adenosine monophosphate (cAMP), a key second messenger.

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads

to the activation of cAMP-dependent Protein Kinase A (PKA).

Physiological Response: PKA proceeds to phosphorylate various downstream target

proteins, culminating in the final physiological responses, such as inhibition of myosin light

chain kinase in smooth muscle cells (leading to vasodilation) and inhibition of platelet

activation processes.
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Primary Gs-coupled signaling pathway of the IP receptor.

Alternative Signaling Pathways
While the Gs-cAMP pathway is primary, the IP receptor can also couple to other G-proteins,

such as Gq or Gi, depending on the cell type, leading to the activation of phospholipase C and

subsequent increases in intracellular calcium. Additionally, some evidence suggests that

carbacyclin can activate peroxisome proliferator-activated receptor δ (PPARδ) in a manner

independent of the IP receptor signaling pathway.

Quantitative Pharmacological Data
The potency of carbacyclin has been characterized through various in vitro and ex vivo

studies, primarily focusing on its anti-platelet aggregation effects.
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Table 1: Receptor Binding Affinity of Prostacyclin
Analogs
Specific high-affinity radioligand binding data for carbacyclin is not readily available in public

literature. However, data from structurally and functionally similar IP receptor agonists, iloprost

and treprostinil, provide context for its expected high-affinity interaction. A lower inhibition

constant (Ki) value indicates a higher binding affinity.

Compound Receptor Species Assay Type Ki (nM)
Reference(s
)

Iloprost
Prostacyclin

(IP)
Human

Radioligand

Competition
3.9

Treprostinil
Prostacyclin

(IP)
Human

Radioligand

Competition
32

Table 2: Functional Potency of Carbacyclin (Inhibition of
Platelet Aggregation)
The functional potency of carbacyclin is often expressed as its 50% inhibitory concentration

(IC50) or as a relative potency compared to PGI2.

Inducing
Agent

Species
IC50 of
PGI2 (nM)

Relative
Potency
(Carbacycli
n vs. PGI2)

Estimated
IC50 of
Carbacyclin
(nM)

Reference(s
)

ADP Human ~1 0.03 ~33.3

Collagen Human ~1 0.03 ~33.3

ADP /

Collagen
Dog, Rabbit N/A 0.03 (in vitro) N/A

Ex vivo

Aggregation
Dog, Rabbit N/A 0.1 (ex vivo) N/A
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Note: The IC50 values for carbacyclin are estimated based on the reported relative potency to

prostacyclin (PGI2), which has an approximate IC50 of 1 nM against ADP and collagen-

induced aggregation in human plasma.

Key Experimental Protocols
The characterization of carbacyclin's activity as an IP receptor agonist relies on established

pharmacological assays.

Radioligand Competition Binding Assay
This protocol provides a generalized method to determine the binding affinity (Ki) of a test

compound like carbacyclin for the IP receptor.

Objective: To determine the concentration of carbacyclin that displaces 50% of a specific

radioligand from the IP receptor (IC50), and to subsequently calculate the inhibition constant

(Ki).

Materials:

Cell Membranes: Prepared from a cell line recombinantly expressing the human IP receptor

(e.g., HEK293 or CHO cells).

Radioligand: A high-affinity tritiated ([³H]) IP receptor agonist, such as [³H]-iloprost.

Test Compound: Carbacyclin.

Non-specific Control: A high concentration (e.g., 10 µM) of an unlabeled IP receptor agonist

(e.g., iloprost).

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Equipment: 96-well filter plates, scintillation counter, liquid scintillation cocktail.

Procedure:

Preparation: In a 96-well plate, combine the cell membranes, the radioligand (at a fixed

concentration, typically near its dissociation constant, Kd), and serial dilutions of
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carbacyclin.

Controls: Prepare wells for "total binding" (membranes + radioligand) and "non-specific

binding" (membranes + radioligand + non-specific control).

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a

sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

Termination: Terminate the binding reaction by rapid filtration through the filter plates,

followed by washing with ice-cold assay buffer to separate bound from free radioligand.

Quantification: Add scintillation cocktail to the dried filters and quantify the radioactivity in

each well using a scintillation counter.

Data Analysis:

Calculate "specific binding" by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the carbacyclin
concentration.

Use non-linear regression to fit the data to a sigmoidal dose-response curve and

determine the IC50 value.

Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vitro Platelet Aggregation Inhibition Assay
This protocol details the use of Light Transmission Aggregometry (LTA) to measure

carbacyclin's ability to inhibit platelet aggregation.

Objective: To determine the IC50 value of carbacyclin for the inhibition of platelet aggregation

induced by agonists like ADP or collagen.

Materials:
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Blood Sample: Whole blood from healthy human donors, collected in sodium citrate

anticoagulant.

Test Compound: Carbacyclin sodium salt.

Platelet Agonist: Adenosine diphosphate (ADP) or collagen.

Control: Vehicle (e.g., saline).

Equipment: Refrigerated centrifuge, light transmission aggregometer, cuvettes with stir bars.

Procedure:

PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to

obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a high speed (e.g., 2000

x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100%

aggregation).

Incubation: Pipette PRP into aggregometer cuvettes. Add varying concentrations of

carbacyclin (or vehicle control) to the cuvettes and pre-incubate for a defined period (e.g.,

2-5 minutes) at 37°C with stirring.

Induction of Aggregation: Add a fixed concentration of the platelet agonist (e.g., ADP) to

initiate aggregation.

Measurement: The aggregometer measures the change in light transmission through the

PRP suspension over time as platelets aggregate. Aggregation is recorded for approximately

5-10 minutes.

Data Analysis:

Determine the maximum aggregation percentage for each concentration of carbacyclin
relative to the vehicle control.

Calculate the percentage inhibition for each carbacyclin concentration.

Plot the percentage inhibition against the logarithm of the carbacyclin concentration and

use a sigmoidal dose-response curve to determine the IC50 value.
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Experimental workflow for platelet aggregation inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Carbacyclin as a Prostacyclin (IP) Receptor Agonist: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107582#carbacyclin-as-a-prostacyclin-ip-receptor-
agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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